molecular formula C16H25BN2O4 B8015085 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid

Cat. No.: B8015085
M. Wt: 320.2 g/mol
InChI Key: LDSVTZZAFJBGCI-UHFFFAOYSA-N
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Description

“2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid” is a chemical compound that is part of the boronic acid family. It contains a phenyl group, a piperazine ring, and a boronic acid group . The compound is often used in organic synthesis .


Synthesis Analysis

The synthesis of this compound can involve various methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl group, a piperazine ring with a tert-butoxycarbonyl group, and a boronic acid group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, InChI code, and storage temperature . .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 . It’s important to handle this compound with care, following all safety protocols.

Properties

IUPAC Name

[2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17(21)22/h4-7,21-22H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSVTZZAFJBGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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